2-Aminobenzo[d]thiazole-4-carbonitrile
Overview
Description
2-Aminobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. The presence of an amino group at the 2-position and a cyano group at the 4-position makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazole-4-carbonitrile typically involves the cyclization of o-aminothiophenol with cyanogen bromide. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-substituted benzothiazoles
Scientific Research Applications
2-Aminobenzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound binds to bacterial enzymes, disrupting their function and leading to cell death . In cancer research, it acts as an inhibitor of certain kinases, blocking the signaling pathways that promote tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the cyano group at the 4-position, making it less versatile in certain synthetic applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, which alters its reactivity and applications.
4-Cyanobenzothiazole: Lacks the amino group at the 2-position, affecting its ability to participate in certain reactions.
Uniqueness
2-Aminobenzo[d]thiazole-4-carbonitrile is unique due to the presence of both the amino and cyano groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQXLXHGNEGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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